
N-(2-chlorobenzyl)-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-chlorobenzyl)-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" is a derivative of tetrahydropyrimidine, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly reported in the provided papers, the papers do discuss related compounds with similar structural motifs and potential biological activities, such as antibacterial and antitubercular properties, as well as interactions with biological targets.
Synthesis Analysis
The synthesis of related tetrahydropyrimidine derivatives typically involves multi-component reactions, as seen in the synthesis of N,6-diaryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides, which were created using acetoacetanilides, aromatic aldehydes, and urea . Similarly, the synthesis of 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamide derivatives involves the use of NMR and MS spectral data to confirm the structures . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of tetrahydropyrimidine derivatives is often confirmed using various spectroscopic techniques. For instance, the N-(ferrocenylmethyl)benzene-carboxamide derivatives were characterized using 1H NMR, 13C NMR, 19F NMR, and other spectroscopic methods . Single-crystal X-ray crystallography provided detailed structural information for one of the derivatives . These techniques would be essential in analyzing the molecular structure of "N-(2-chlorobenzyl)-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" to ensure its correct synthesis and to understand its three-dimensional conformation.
Chemical Reactions Analysis
The chemical reactivity of tetrahydropyrimidine derivatives can be inferred from their interactions with biological targets. For example, docking studies of the synthesized 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamides with the binding site of enoyl-CoA hydratase suggest that these compounds could be potential anti-TB agents . This implies that the compound may also exhibit specific interactions with biological enzymes, which could be explored through similar docking studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives, such as solubility, melting point, and stability, can be influenced by their substituents. The antibacterial studies of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea, for example, provide insights into the biological applications of these compounds . The cytotoxic effects of certain N-(ferrocenylmethyl)benzene-carboxamide derivatives on breast cancer cell lines also highlight the importance of evaluating the biological properties of these compounds . The compound "N-(2-chlorobenzyl)-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" would likely need to undergo similar evaluations to determine its physical and chemical properties and potential biological efficacy.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3/c20-15-7-3-1-5-12(15)9-22-17(25)14-10-23-19(27)24(18(14)26)11-13-6-2-4-8-16(13)21/h1-8,10H,9,11H2,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMZNZMICQVGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CC=C3F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B2515518.png)
![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2515519.png)

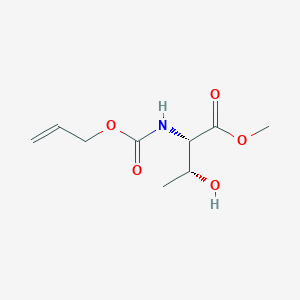
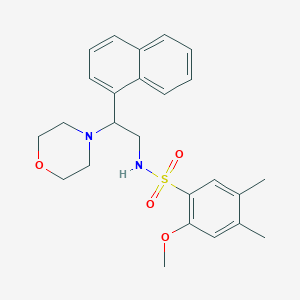
amine hydrochloride](/img/structure/B2515528.png)
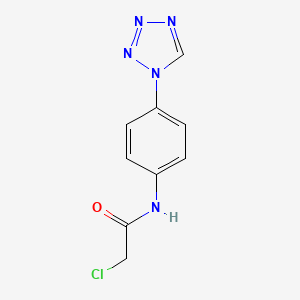
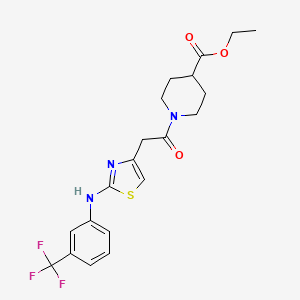


![6,7-difluoro-1-(4-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2515537.png)
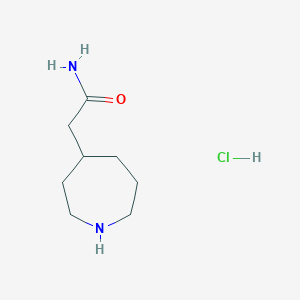

![2-[4-(4-Fluorophenyl)piperazino]quinoxaline](/img/structure/B2515541.png)